molecular formula C17H20BClN2O3 B2448833 CC1(C)OB(OC1(C)C)C1=CC(C(=O)NC2(CC2)C#N)=C(Cl)C=C1 CAS No. 1787297-57-7

CC1(C)OB(OC1(C)C)C1=CC(C(=O)NC2(CC2)C#N)=C(Cl)C=C1

Cat. No. B2448833
CAS RN: 1787297-57-7
M. Wt: 346.62
InChI Key: HDQOUPIKKYCNPL-UHFFFAOYSA-N
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Description

CC1(C)OB(OC1(C)C)C1=CC(C(=O)NC2(CC2)C#N)=C(Cl)C=C1 is a chemical compound known as a small molecule inhibitor. It has been the subject of much research due to its potential use in the treatment of various diseases.

Scientific Research Applications

  • Ab-initio Calculations for Core Excitation Spectra:

    • Study: Fronzoni and Decleva (1998) conducted ab-initio calculations on the core excitation spectra of freon molecules, which are structurally related to the compound . Their study provides insights into the electronic structure of molecules like CC1(C)OB(OC1(C)C)C1=CC(C(=O)NC2(CC2)C#N)=C(Cl)C=C1, particularly in terms of orbital composition and the impact of substituents on electronic properties (Fronzoni & Decleva, 1998).
  • Carbon Dioxide Utilization and C–N Bond Formation:

    • Study: Yang et al. (2012) explored the utilization of carbon dioxide in chemical reactions, with a focus on C–N bond formation. Given the structural composition of the compound, which includes a C–N bond, this research may provide relevant insights into its potential reactivity and the use of carbon dioxide in its synthesis (Yang et al., 2012).
  • C–H Functionalization Research:

    • Study: Davies and Morton (2017) discussed the advancements in C–H functionalization, a crucial aspect in the synthesis and modification of complex molecules like CC1(C)OB(OC1(C)C)C1=CC(C(=O)NC2(CC2)C#N)=C(Cl)C=C1. Their work provides a perspective on how selective methods have been developed to enhance the synthetic potential of C–H functionalization (Davies & Morton, 2017).
  • Electrocatalytic Transformations of C1 Molecules:

    • Study: Xie et al. (2020) reviewed photocatalytic and electrocatalytic conversions of C1 molecules into more complex compounds. The transformation processes outlined in their study might be relevant for understanding the reactivity and potential applications of the compound (Xie et al., 2020).
  • Functional Analysis of Cytochrome Components:

    • Study: Dreyfuss et al. (2003) performed a functional analysis of the Ccs1 gene, which is involved in c-type cytochrome biogenesis. Although this study is more biologically oriented, it could provide insights into the potential interactions of CC1(C)OB(OC1(C)C)C1=CC(C(=O)NC2(CC2)C#N)=C(Cl)C=C1 with biological molecules, given its complex structure (Dreyfuss et al., 2003).

properties

IUPAC Name

2-chloro-N-(1-cyanocyclopropyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BClN2O3/c1-15(2)16(3,4)24-18(23-15)11-5-6-13(19)12(9-11)14(22)21-17(10-20)7-8-17/h5-6,9H,7-8H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQOUPIKKYCNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(=O)NC3(CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CC1(C)OB(OC1(C)C)C1=CC(C(=O)NC2(CC2)C#N)=C(Cl)C=C1

CAS RN

1787297-57-7
Record name 2-chloro-N-(1-cyanocyclopropyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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